molecular formula C6H9NO B8456101 5-methylene-N-methyl-2-pyrrolidone

5-methylene-N-methyl-2-pyrrolidone

Cat. No. B8456101
M. Wt: 111.14 g/mol
InChI Key: ZZDBHIVVDUTWJC-UHFFFAOYSA-N
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Patent
US07030249B2

Procedure details

Wedler, et al. (Journal. f. prakt. Chemie (1990) 332:557–562) discuss a process for producing 5-hydroxy-1,5-dimethyl-2-pyrrolidone by reacting α-angelica lactone with methylamine. Dehydration of this product resulted in the formation of the unstable 5-methylene-N-methyl-2-pyrrolidone, rather than the desired 1,5-dimethyl-2-pyrrolidone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:7][C:5](=[O:6])[CH2:4][CH:3]=1.[CH3:8][NH2:9]>>[CH2:1]=[C:2]1[N:9]([CH3:8])[C:5](=[O:7])[CH2:4][CH2:3]1.[CH3:8][N:9]1[CH:2]([CH3:1])[CH2:3][CH2:4][C:5]1=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC(=O)O1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=C1CCC(N1C)=O
Name
Type
product
Smiles
CN1C(CCC1C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07030249B2

Procedure details

Wedler, et al. (Journal. f. prakt. Chemie (1990) 332:557–562) discuss a process for producing 5-hydroxy-1,5-dimethyl-2-pyrrolidone by reacting α-angelica lactone with methylamine. Dehydration of this product resulted in the formation of the unstable 5-methylene-N-methyl-2-pyrrolidone, rather than the desired 1,5-dimethyl-2-pyrrolidone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:7][C:5](=[O:6])[CH2:4][CH:3]=1.[CH3:8][NH2:9]>>[CH2:1]=[C:2]1[N:9]([CH3:8])[C:5](=[O:7])[CH2:4][CH2:3]1.[CH3:8][N:9]1[CH:2]([CH3:1])[CH2:3][CH2:4][C:5]1=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC(=O)O1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=C1CCC(N1C)=O
Name
Type
product
Smiles
CN1C(CCC1C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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